

A Comparative Ecotoxicity Profile of Bis(2-ethylhexyl) azelate and Commercial Plasticizers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-ethylhexyl) azelate*

Cat. No.: *B044395*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ecotoxicological profiles of **Bis(2-ethylhexyl) azelate** (DOZ), also known as dioctyl azelate, against other widely used commercial plasticizers, including Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Di(2-ethylhexyl) terephthalate (DOTP). The following sections summarize key quantitative toxicity data, detail the experimental methodologies used to obtain this data, and visualize a standard testing workflow to offer a comprehensive environmental risk perspective.

Quantitative Ecotoxicity Data Summary

The acute and chronic toxicity of plasticizers to aquatic organisms are critical indicators of their potential environmental impact. The following table summarizes key toxicity endpoints—Median Lethal Concentration (LC50) and Median Effective Concentration (EC50)—for three representative aquatic trophic levels: fish, invertebrates (*Daphnia magna*), and algae. Lower LC50/EC50 values indicate higher toxicity.

Plasticizer	Test Organism	Endpoint (Duration)	Value (mg/L)	Reference(s)
Bis(2-ethylhexyl) azelate (DOZ)	Oryzias latipes (Fish)	LC50 (96 h)	>0.072 (> water solubility)	[1]
Daphnia magna (Invertebrate)		EC50 (48 h)	>0.093 (> water solubility)	[1]
Pseudokirchnerie lla subcapitata (Algae)		EC50 (72 h)	>0.08 (> water solubility)	[1]
Daphnia magna (Invertebrate)		NOEC (21 d)	>0.064 (> water solubility)	[1]
Di(2-ethylhexyl) phthalate (DEHP)	Pimephales promelas (Fish)	LC50 (96 h)	>0.3	
Daphnia magna (Invertebrate)		EC50 (48 h)	>0.13	
Chlorella vulgaris (Algae)		EC50 (96 h)	6.02	[2]
Diisononyl phthalate (DINP)	Aquatic Species	LC50 / EC50	Low hazard potential at or exceeding solubility limits	[3]
Di(2-ethylhexyl) terephthalate (DOTP)	Danio rerio (Fish)	LC50 (96 h)	>1000	
Daphnia magna (Invertebrate)		EC50 (48 h)	>1000	
Pseudokirchnerie lla subcapitata (Algae)		EC50 (72 h)	>0.86	[4]

Key Observation: **Bis(2-ethylhexyl) azelate** (DOZ) exhibits very low acute and chronic toxicity to aquatic organisms. In standard laboratory tests, no adverse effects were observed even at concentrations exceeding the substance's water solubility.^[1] In comparison, the phthalate DEHP shows measurable toxicity, particularly to algae.^[2] The non-phthalate alternatives, DINP and DOTP, generally demonstrate a lower ecotoxicity potential, with DOTP showing exceptionally low toxicity to fish and daphnia.^[3]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, consistency, and comparability across different studies and substances.^[5]

OECD Test Guideline 203: Fish, Acute Toxicity Test

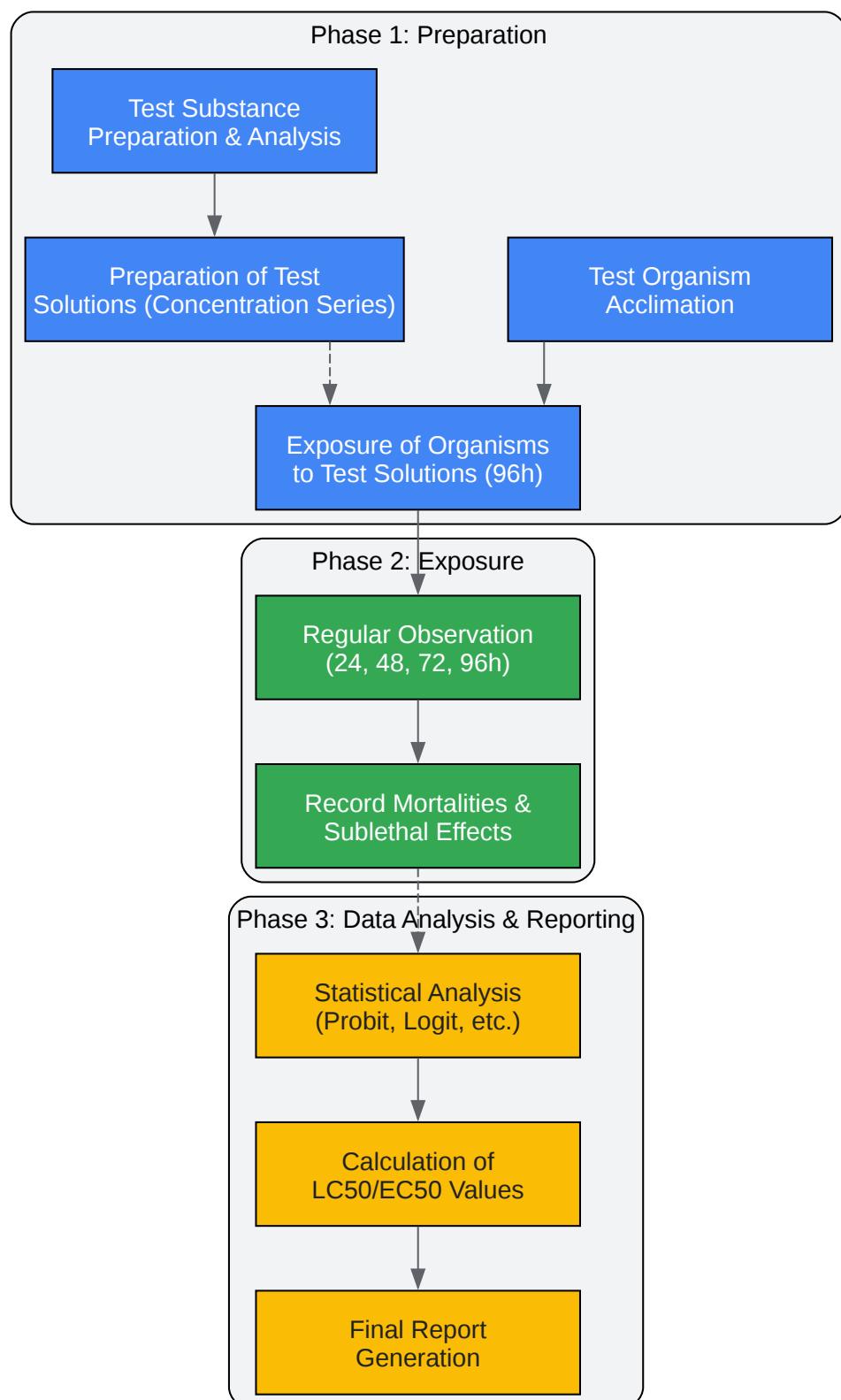
This test evaluates the lethal concentration of a substance to fish over a 96-hour exposure period.^{[1][2][6][7][8]}

- Test Organism: Commonly used species include Zebrafish (*Danio rerio*) or Fathead Minnow (*Pimephales promelas*).
- Procedure: Fish are exposed to a geometric series of at least five concentrations of the test substance in either a static or semi-static system for 96 hours.^{[1][2]} A control group is maintained in water without the test substance.
- Observations: Mortalities and any sublethal abnormal effects (e.g., loss of equilibrium, respiratory distress) are recorded at 24, 48, 72, and 96 hours.^{[1][7]}
- Endpoint: The primary endpoint is the LC50, which is the statistically calculated concentration of the substance expected to be lethal to 50% of the test fish population over 96 hours.^{[1][8]}

OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test

This guideline assesses the concentration of a substance that immobilizes the freshwater invertebrate Daphnia magna.[4][5][9][10][11]

- Test Organism: Young daphnids (less than 24 hours old) are used for the test.[4][10]
- Procedure: Daphnids are exposed to at least five concentrations of the test substance for 48 hours under static conditions.[4][10] Feeding is not provided during the test.
- Observations: The number of immobilized daphnids—defined as those that are unable to swim within 15 seconds after gentle agitation—is recorded at 24 and 48 hours.[5][9]
- Endpoint: The primary result is the EC50, the median effective concentration that causes immobilization in 50% of the daphnids after 48 hours of exposure.[4]


OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test determines a substance's effect on the growth of freshwater algae over a 72-hour period.[3][12][13][14][15]

- Test Organism: Exponentially growing cultures of green algae, such as *Pseudokirchneriella subcapitata*, are used.[3][14][15]
- Procedure: Algal cultures are exposed to a series of test substance concentrations in a nutrient-rich medium under continuous illumination and controlled temperature for 72 hours. [3][12][14]
- Observations: Algal growth (biomass) is measured at least daily. This can be done through direct cell counts or indirect measures like chlorophyll fluorescence.
- Endpoint: The EC50 is calculated based on the inhibition of either the growth rate (ErC50) or the final yield (EyC50) compared to the control cultures.[14]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for an acute aquatic toxicity study, such as the OECD 203 Fish Acute Toxicity Test.

[Click to download full resolution via product page](#)

Caption: Workflow for a standard OECD acute aquatic toxicity test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ENVIRONMENTAL [oasis-lmc.org]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. mpfs.io [mpfs.io]
- 5. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Sublethal concentrations of di-n-butyl phthalate promote biochemical changes and DNA damage in juvenile Nile tilapia (*Oreochromis niloticus*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Registration Dossier - ECHA [echa.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. echa.europa.eu [echa.europa.eu]
- 15. ECHA's final review report on DINP and DIDP | Food Packaging Forum [foodpackagingforum.org]
- To cite this document: BenchChem. [A Comparative Ecotoxicity Profile of Bis(2-ethylhexyl) azelate and Commercial Plasticizers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044395#comparative-ecotoxicity-of-bis-2-ethylhexyl-azelate-and-other-commercial-plasticizers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com